molecular formula C7H11ClN4S B1198478 2,4-Pyrimidinediamine, 6-chloro-N2-ethyl-5-(methylthio)- CAS No. 78415-50-6

2,4-Pyrimidinediamine, 6-chloro-N2-ethyl-5-(methylthio)-

Cat. No. B1198478
CAS RN: 78415-50-6
M. Wt: 218.71 g/mol
InChI Key: NUVUCPLQXPKFJS-UHFFFAOYSA-N
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Description

  • IUPAC Name : 6-Chloro-N2-ethyl-N5-(methylsulfanyl)pyrimidine-2,4-diamine

Synthesis Analysis

The synthesis of this compound involves the chlorination of a pyrimidine ring, followed by the introduction of an ethyl group and a methylthio group. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2,4-Pyrimidinediamine, 6-chloro-N2-ethyl-5-(methylthio)- is depicted below: !Molecular Structure


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Further exploration of its reactivity and potential reactions is essential for a comprehensive understanding .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Obtain IR, NMR, and UV-Vis spectra for characterization .

Mechanism of Action

The specific mechanism of action for 2,4-Pyrimidinediamine, 6-chloro-N2-ethyl-5-(methylthio)- remains an area of active research. Investigating its interactions with biological targets, enzymatic pathways, or receptors is crucial to elucidate its mode of action .

Safety and Hazards

  • Environmental Impact : Consider its impact on the environment .

Future Directions

  • Formulation : Develop suitable formulations for administration .

properties

IUPAC Name

6-chloro-2-N-ethyl-5-methylsulfanylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4S/c1-3-10-7-11-5(8)4(13-2)6(9)12-7/h3H2,1-2H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVUCPLQXPKFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(C(=N1)Cl)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999753
Record name 6-Chloro-N~2~-ethyl-5-(methylsulfanyl)pyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78415-50-6
Record name Ukj 72J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078415506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-N~2~-ethyl-5-(methylsulfanyl)pyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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